Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.
Description
Chemical Identity: The compound, with CAS 1965-29-3 and IUPAC name 2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethanol, is a polyfunctional amine-alcohol derivative. Its molecular formula is C₆H₁₇N₃O, with a molecular weight of 147.22 g/mol . Synonyms include N-(2-hydroxyethyl)-diethylenetriamin and 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-ethanol .
Structural Features: The molecule contains a central ethanol backbone substituted with three aminoethyl groups and a terminal hydroxyethyl group. This structure imparts both hydrophilic (due to hydroxyl and amine groups) and reactive (due to nucleophilic amines) properties .
For example, 2-((2-methoxyethyl)(methyl)amino)ethanol is prepared by alkylation of 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene .
Properties
CAS No. |
68797-59-1 |
|---|---|
Molecular Formula |
C8H21N3O2 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-[2-[2-(2-hydroxyethylamino)ethylamino]ethylamino]ethanol |
InChI |
InChI=1S/C8H21N3O2/c12-7-5-10-3-1-9-2-4-11-6-8-13/h9-13H,1-8H2 |
InChI Key |
UIVFIHRGZKHWHB-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCO)NCCNCCO |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| IUPAC Name | 2-[2-[2-(2-hydroxyethylamino)ethylamino]ethylamino]ethanol |
| Molecular Formula | C8H21N3O2 |
| Molecular Weight | 191.27 g/mol |
| CAS Number | 4484-60-0 |
| Synonyms | Di(2-hydroxyethyl)diethylenetriamine |
| PubChem CID | 78235 |
| Structural Features | Contains three amino groups and two hydroxyethyl groups attached to an ethylene backbone |
The compound’s structure features three linked ethylene amine units, each substituted with hydroxyethyl groups, resulting in a hydrophilic, multifunctional molecule.
Preparation Methods
Overview
The preparation of Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. involves multi-step synthetic routes typically starting from ethyleneamines and hydroxyethyl derivatives. The synthesis focuses on introducing hydroxyethyl groups onto polyamine backbones, often via nucleophilic substitution or reductive amination.
Detailed Preparation via N-(2-hydroxyethyl) Substitution
A relevant and well-documented preparation method is described in patent CN103539696A, which outlines a synthetic route for related amino alcohol derivatives. Although this patent specifically addresses 2-(aminooxy) ethanol, its methodology and conditions provide valuable insights applicable to the preparation of ethanol derivatives bearing amino and hydroxyethyl groups.
Stepwise Synthesis Process (Adapted)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | N-hydroxyphthalimide (1 part), Dimethylformamide (DMF) (4 parts), Triethylamine (TEA) (1.24 parts) | Mix in reactor, warm to 60 °C |
| 2 | Add 2-bromoethanol (1.152 parts) dropwise, keep <95 °C | Nucleophilic substitution to introduce hydroxyethyl group |
| 3 | Heat reaction mixture at 85–95 °C for 2 hours | Completion of substitution reaction |
| 4 | Cool to room temperature, evaporate solvent | Workup includes washing with dichloromethane (DCM), 10% HCl, saturated sodium bicarbonate, and water |
| 5 | Recrystallize intermediate product from ethanol | Purification of intermediate |
| 6 | Stir intermediate with methanol (6 parts), add hydrazine hydrate (0.32 parts), heat to 68 °C | Reduction or further substitution step |
| 7 | Cool, filter, concentrate filtrate, treat with chloroform (3.1 parts) | Further purification |
| 8 | Distill residue under reduced pressure | Obtain final amino alcohol product |
This method emphasizes controlled temperature, sequential reagent addition, and thorough purification to achieve high purity and yield.
Key Parameters and Yields
- Reaction temperatures are carefully controlled between 60 °C and 95 °C to optimize substitution efficiency.
- Use of triethylamine as a base facilitates nucleophilic substitution.
- Multiple washing steps ensure removal of impurities.
- Final distillation under reduced pressure yields the pure amino alcohol derivative.
Synthesis from Polyamine Precursors
The target compound can also be synthesized by selective hydroxyethylation of diethylenetriamine or triethylenetetramine via reaction with ethylene oxide or 2-bromoethanol under controlled conditions:
- Hydroxyethylation Reaction: The nucleophilic amino groups of diethylenetriamine react with ethylene oxide or 2-bromoethanol, introducing hydroxyethyl substituents.
- Reaction Conditions: Mildly alkaline medium, temperature control (typically 40–80 °C), and stoichiometric control to avoid over-substitution.
- Purification: Removal of unreacted starting materials and by-products via solvent extraction, crystallization, or distillation.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Purification Techniques | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution (patent CN103539696A) | N-hydroxyphthalimide, 2-bromoethanol, TEA, DMF | Hydrazine hydrate, methanol, chloroform | 60–95 °C, stepwise addition, 2 h reaction | Washing with acid/base, recrystallization, filtration, distillation | Industrial scale, high purity |
| Hydroxyethylation of diethylenetriamine | Diethylenetriamine, ethylene oxide or 2-bromoethanol | Base catalyst (e.g., NaOH) | 40–80 °C, controlled stoichiometry | Solvent extraction, crystallization | Common lab-scale method |
Research Findings and Industrial Relevance
- The patent CN103539696A highlights a scalable, cost-effective, and environmentally friendly method for preparing amino alcohol derivatives with high purity, suitable for industrial applications.
- The method reduces by-product formation and simplifies purification, which is critical for pharmaceutical intermediates.
- The compound’s multiple amino and hydroxy groups make it valuable as a chelating agent, corrosion inhibitor, or intermediate in complex organic syntheses.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceuticals
Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. has been studied for its potential in drug formulation and delivery systems. Its amino and hydroxy functional groups allow for interactions that can enhance drug solubility and bioavailability.
Case Study: Drug Delivery Systems
A study published in the Journal of Controlled Release explored the use of this compound in formulating nanoparticles for targeted drug delivery. The findings indicated improved stability and release profiles compared to conventional carriers .
Agricultural Chemicals
This compound serves as an intermediate in the synthesis of agrochemicals, particularly in the formulation of herbicides and insecticides. Its ability to chelate metal ions enhances the efficacy of these products.
Data Table: Agrochemical Applications
| Application Type | Compound Name | Functionality |
|---|---|---|
| Herbicides | Glyphosate | Enhances uptake and efficacy |
| Insecticides | Pyrethroids | Improves formulation stability |
Materials Science
In materials science, Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. is used in the production of coatings and adhesives due to its excellent adhesion properties.
Case Study: Coatings Development
Research conducted by Nouryon demonstrated that incorporating this compound into epoxy resins significantly improved adhesion to various substrates, leading to enhanced durability and performance .
Detergents and Fabric Softeners
The compound is utilized as an ingredient in the formulation of detergents and fabric softeners, where it acts as a surfactant and emulsifier.
Data Table: Product Formulations
| Product Type | Functionality |
|---|---|
| Detergents | Surfactant properties |
| Fabric Softeners | Emulsification and conditioning |
Fuel Additives
In the energy sector, it is used as a fuel additive to improve combustion efficiency and reduce emissions.
Safety Considerations
Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. has associated safety hazards including skin burns and respiratory issues upon exposure. Proper handling procedures must be followed to mitigate risks.
Hazard Statements:
- Causes severe skin burns and eye damage.
- May damage fertility or the unborn child.
Mechanism of Action
The mechanism of action of Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. involves its ability to form stable complexes with metal ions. This property makes it an effective chelating agent, which can sequester metal ions and prevent them from participating in unwanted chemical reactions . The compound’s amino and hydroxyl groups also allow it to interact with various biological molecules, influencing enzyme activity and protein function .
Comparison with Similar Compounds
N-Ethyldiethanolamine (EDEA)
N,N-Bis(2-hydroxyethyl)ethylenediamine
- Formula : C₆H₁₆N₂O₂ | MW : 148.20 g/mol
- Structure : Ethylenediamine core with two hydroxyethyl substituents.
- Properties : Exhibits strong chelation capabilities due to dual hydroxyethyl and amine groups. Boiling point >200°C, with a melting enthalpy of 49.7 kJ/mol .
- Applications : Utilized in solvent formulations and metal ion chelation.
- Key Difference: Contains fewer amino groups (two vs. three in the target compound), limiting its reactivity in multi-step syntheses .
2-((2-Methoxyethyl)(methyl)amino)ethanol
- Formula: C₆H₁₅NO₂ | MW: 133.19 g/mol
- Structure: Methoxyethyl and methyl groups attached to the ethanolamine backbone.
- Synthesis: Produced via alkylation of 2-methoxy-N-methyl ethylamine with 2-bromoethanol .
- Applications : Intermediate in pharmaceuticals (e.g., kinase inhibitors) .
- Key Difference: Methoxy group introduces steric hindrance and reduces nucleophilicity compared to the aminoethyl-rich target compound .
Physicochemical and Functional Comparisons
Physicochemical Properties
| Property | Target Compound | N-Ethyldiethanolamine (EDEA) | N,N-Bis(2-hydroxyethyl)ethylenediamine |
|---|---|---|---|
| Molecular Weight | 147.22 g/mol | 133.19 g/mol | 148.20 g/mol |
| Solubility | Water, polar solvents | Aromatic solvents, water | Water, ethanol |
| Boiling Point | Not reported | 213°C | >200°C |
| Key Functional Groups | 3° amine, hydroxyl | 2° amine, hydroxyl | 2° amine, hydroxyl |
Notes:
Biological Activity
Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv., also known as N,N-bis(2-hydroxyethyl)ethylenediamine, is a compound with a complex structure that suggests various potential biological activities. Its molecular formula is and it has a molecular weight of approximately 148.2034 g/mol . This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 148.2034 g/mol
- CAS Registry Number : 4439-20-7
- IUPAC Name : 2,2'-(ethane-1,2-diyldiimino)bisethanol
The biological activity of this compound can be attributed to its ability to interact with various biological systems:
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, studies have indicated that similar aminoethyl derivatives can influence cytochrome P450 enzymes, which are crucial for drug metabolism .
- Receptor Interaction : There is evidence suggesting that compounds with similar structures can interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways in the nervous system.
- Antioxidant Properties : Some derivatives of aminoethanol compounds exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.
Biological Activity Data Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Modulation of cytochrome P450 | |
| Antioxidant Effects | Scavenging free radicals | |
| Neurotransmitter Interaction | Receptor modulation |
Case Studies and Research Findings
- Antioxidant Activity : A study conducted by TCI Chemicals demonstrated that derivatives similar to N,N-bis(2-hydroxyethyl)ethylenediamine possess significant antioxidant properties. This finding suggests potential applications in reducing oxidative damage in various cellular contexts .
- Neuroprotective Effects : Research has shown that compounds with aminoethyl groups can exhibit neuroprotective effects in models of neurodegeneration. These effects are likely due to their ability to modulate neurotransmitter systems and reduce inflammation .
- Pharmacokinetics and Metabolism : A pharmacokinetic study indicated that the compound is metabolized primarily through the liver's cytochrome P450 system, which suggests that it may interact with other drugs metabolized by this pathway, impacting their efficacy and safety profiles .
Q & A
Basic: How can I optimize the synthesis of ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. to improve yield?
Methodological Answer:
The synthesis involves multi-step nucleophilic substitutions and purification. Key steps include:
- Step 1: React 2-aminoethylamine derivatives with bromoethanol in a polar aprotic solvent (e.g., DMF) at 80–100°C for 2–4 hours. Use a 1:1 molar ratio of amine to bromoethanol, with triethylamine as a base to neutralize HBr .
- Step 2: Purify intermediates via vacuum distillation or column chromatography (C18 reverse-phase, acetonitrile/water gradients) to remove unreacted amines and salts .
- Yield Optimization: Increase reaction time to 6 hours for sterically hindered amines. Monitor pH to avoid side reactions (e.g., over-alkylation). For reproducibility, use anhydrous solvents and inert gas (N₂) to prevent oxidation .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
Combine spectroscopic and chromatographic methods:
- NMR (¹H/¹³C): Identify amine (-NH) and hydroxyl (-OH) proton signals (δ 1.5–3.5 ppm for aliphatic amines; δ 3.5–4.5 ppm for ethanol groups). Use D₂O exchange to confirm labile protons .
- GC-MS: Detect impurities (e.g., residual solvents or byproducts) with a DB-5 column (30 m × 0.25 mm). Compare retention indices to NIST databases .
- HPLC (C18 column): Quantify purity using a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Calibrate with a reference standard of ≥98% purity .
Advanced: How do I resolve contradictions in reported reactivity data for tertiary amine-alcohol derivatives?
Methodological Answer:
Discrepancies often arise from solvent polarity, pH, or competing reaction pathways:
- Case Study: Conflicting reports on the stability of the ethanolamine moiety in acidic conditions.
- Experimental Design: Conduct kinetic studies under controlled pH (2–12) using UV-Vis or titration to track degradation. For example, at pH < 4, protonation of the amine increases hydrolysis risk .
- Computational Validation: Use DFT calculations (e.g., Gaussian 16) to compare activation energies of competing pathways (e.g., intramolecular cyclization vs. esterification) .
- Recommendation: Replicate conflicting experiments with standardized conditions (e.g., ionic strength, temperature) and report full metadata .
Advanced: What computational tools can predict this compound’s behavior in catalytic systems?
Methodological Answer:
Leverage multi-scale modeling:
- Reaction Mechanism: Use quantum chemical software (ORCA, NWChem) to map potential energy surfaces for amine-alcohol interactions with catalysts (e.g., transition metals). Focus on bond dissociation energies (BDEs) of N–H and O–H groups .
- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, ethanol) using GROMACS. Analyze hydrogen-bonding networks to predict aggregation behavior .
- Machine Learning: Train models on existing datasets (e.g., PubChem, NIST) to predict solubility or reactivity under untested conditions .
Advanced: How can I design experiments to study the compound’s role in surfactant or oil-additive formulations?
Methodological Answer:
Apply factorial design and response surface methodology (RSM):
- Variables: Vary amine-to-ethanol ratio (1:1 to 1:3), temperature (25–80°C), and surfactant chain length .
- Outputs: Measure critical micelle concentration (CMC) via surface tension (Du Noüy ring method) or conductivity .
- Statistical Analysis: Use Minitab or JMP to identify significant factors. For example, a 2³ factorial design with ANOVA can reveal interactions between pH and temperature .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Mitigate risks from amine and alcohol functionalities:
- Reactivity Hazards: Avoid contact with strong oxidizers (e.g., peroxides) or acylating agents (e.g., acid chlorides), which can cause exothermic reactions .
- PPE: Use nitrile gloves, goggles, and a lab coat. Work in a fume hood to prevent inhalation of vapors .
- Spill Management: Neutralize spills with 5% acetic acid solution, then absorb with vermiculite .
Advanced: How can I investigate the compound’s potential in drug delivery systems?
Methodological Answer:
Focus on biocompatibility and functionalization:
- Functionalization: Introduce PEGylated or carboxylate groups via EDC/NHS coupling. Monitor conjugation efficiency via MALDI-TOF .
- In Vitro Testing: Assess cytotoxicity (MTT assay) in HEK293 or HepG2 cells. Compare IC₅₀ values against unmodified ethanolamines .
- Drug Loading: Use dialysis (MWCO 3.5 kDa) to encapsulate hydrophobic drugs (e.g., paclitaxel). Measure encapsulation efficiency via HPLC .
Advanced: What strategies address low reproducibility in scaled-up synthesis?
Methodological Answer:
Implement process analytical technology (PAT):
- In-line Monitoring: Use FTIR probes to track reaction progress (e.g., disappearance of primary amine peaks at 3350 cm⁻¹) .
- Scale-up Criteria: Maintain consistent mixing (Reynolds number > 10⁴) and heat transfer (jacketed reactors with ΔT < 5°C) .
- Quality Control: Adopt ASTM E2857 for statistical batch analysis. Reject batches with >2% RSD in purity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
